molecular formula C18H17ClN4O2 B4387720 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide

Cat. No. B4387720
M. Wt: 356.8 g/mol
InChI Key: AHCGKPZIKFZYAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide involves multi-step chemical processes, starting from base chemicals through to the final product. For example, derivatives of 1,3,4-oxadiazole have been synthesized by reacting 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate, showcasing the complexity and variability in the synthetic routes that might be applicable to our compound of interest (Ge et al., 2014).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives, closely related to the compound , often exhibits significant optical properties, with structural characterization achieved through IR, (1)H NMR, HRMS, and UV-vis absorption studies (Ge et al., 2011). The structure analysis provides insights into the electron distribution and potential reactivity of the compound.

Chemical Reactions and Properties

Compounds containing the 1,3,4-oxadiazole moiety participate in various chemical reactions, leading to the formation of complex structures. The reactivity often depends on the substitution pattern on the oxadiazole ring and the nature of the substituents, which can influence the compound's optical properties and stability (Şahin et al., 2012).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, and solubility, of 1,3,4-oxadiazole derivatives can vary widely based on their molecular structure. These properties are critical in determining the compound's applicability in different scientific and industrial settings.

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are key aspects that define the compound's usability. For example, the electron-withdrawing effect of the oxadiazole unit and its impact on the compound's reactivity and stability is an area of interest for researchers (Wang et al., 2006).

Mechanism of Action

Target of Action

Similar compounds with a 1,2,4-oxadiazole core have been reported to exhibit a broad spectrum of biological activities

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It is known that 1,2,4-oxadiazole derivatives interact with their targets in a way that leads to their biological activity . The specific interactions and resulting changes would depend on the exact nature of the target.

Biochemical Pathways

Similar compounds have been reported to affect various biochemical pathways, leading to their biological activity . The specific pathways and downstream effects would depend on the exact nature of the target.

Pharmacokinetics

It is known that 1,2,4-oxadiazole derivatives generally show good hydrolytic and metabolic stability , which could impact their bioavailability.

Result of Action

Similar compounds have been reported to exhibit various biological activities, including antibacterial effects .

Action Environment

It is known that environmental factors can influence the action of similar compounds .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activities. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activities, and development of applications based on these activities .

properties

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c19-15-8-6-14(7-9-15)18-22-17(25-23-18)5-1-4-16(24)21-12-13-3-2-10-20-11-13/h2-3,6-11H,1,4-5,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCGKPZIKFZYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide
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4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide
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4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide

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